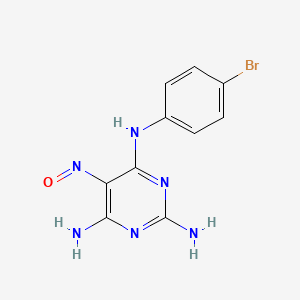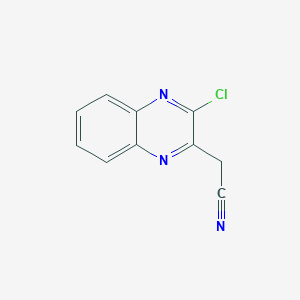![molecular formula C44H90N4O2 B13809704 N,N'-1,6-Hexanediylbis[N'-octadecyl]urea](/img/structure/B13809704.png)
N,N'-1,6-Hexanediylbis[N'-octadecyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,6-Hexanediylbis[N’-octadecyl]urea typically involves the reaction of hexamethylene diisocyanate with octadecylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or dichloromethane, and at elevated temperatures to facilitate the formation of the urea linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
N,N’-1,6-Hexanediylbis[N’-octadecyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the urea groups, potentially leading to the formation of amines.
Substitution: The long alkyl chains can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amines .
科学的研究の応用
N,N’-1,6-Hexanediylbis[N’-octadecyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s long alkyl chains make it useful in studying membrane interactions and lipid bilayers.
Industry: Utilized in the formulation of surfactants and emulsifiers.
作用機序
The mechanism of action of N,N’-1,6-Hexanediylbis[N’-octadecyl]urea involves its interaction with biological membranes and proteins. The long alkyl chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of other molecules. The urea groups can form hydrogen bonds with proteins, influencing their structure and function .
類似化合物との比較
Similar Compounds
- N,N’-1,6-Hexanediylbis[N’-dodecyl]urea
- N,N’-1,6-Hexanediylbis[N’-hexadecyl]urea
- N,N’-1,6-Hexanediylbis[N’-octyl]urea
Uniqueness
N,N’-1,6-Hexanediylbis[N’-octadecyl]urea is unique due to its long octadecyl chains, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring interaction with lipid membranes or hydrophobic environments .
特性
分子式 |
C44H90N4O2 |
|---|---|
分子量 |
707.2 g/mol |
IUPAC名 |
1-octadecyl-3-[6-(octadecylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C44H90N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-45-43(49)47-41-37-33-34-38-42-48-44(50)46-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3,(H2,45,47,49)(H2,46,48,50) |
InChIキー |
KKHUDTYSZOHVMT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCCCCCCNC(=O)NCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B13809638.png)
![N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide](/img/structure/B13809651.png)

![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)

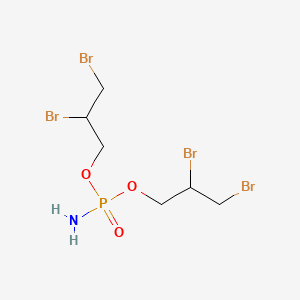
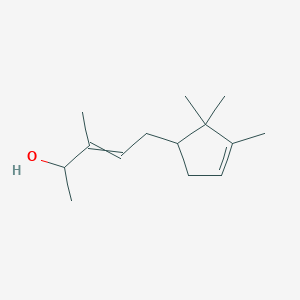
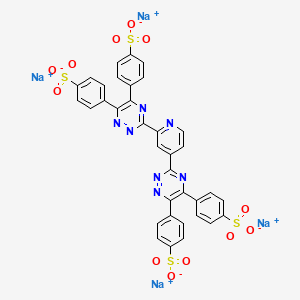
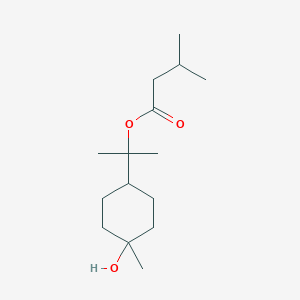
![2,3-Butanedione bis[o-(trimethylsilyl)oxime]](/img/structure/B13809694.png)

